

O-Desmethyl Tramadol-d6 CAS number and molecular formula

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Compound of Interest

Compound Name: O-Desmethyl Tramadol-d6

Cat. No.: B1145074

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Technical Guide: O-Desmethyl Tramadol-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **O-Desmethyl Tramadol-d6**, a deuterated analog of the active metabolite of Tramadol. It is primarily utilized as an internal standard in analytical and forensic toxicology for the precise quantification of O-Desmethyl Tramadol.

Core Chemical and Physical Data

O-Desmethyl Tramadol-d6 is available in various forms, including as a free base and as a hydrochloride salt. The specific CAS number and molecular formula can vary depending on the isomeric form and whether it is a salt.

Property	O-Desmethyl-cis-tramadol-d6 Hydrochloride	(-)-O-Desmethyl Tramadol-d6	O-Desmethyl Tramadol-d6 (general)
CAS Number	1261393-87-6[1][2]	1109218-03-2[3]	873928-73-5[4]
Molecular Formula	C ₁₅ H ₁₇ D ₆ NO ₂ • HCl[1][2]	C ₁₅ H ₁₇ D ₆ NO ₂	C ₁₅ H ₁₇ D ₆ NO ₂ [4]
Molecular Weight	291.80 g/mol [2][5]	255.39 g/mol	255.39 g/mol [4]
Appearance	White to Light Beige Solid[5]	Not specified	White to Off-White Solid[4]
Purity	>95% (HPLC)[2][4]	Not specified	>95% (HPLC)[4]
Storage Temperature	-20°C[2][4]	-20°C[3]	2-8°C Refrigerator[4]

Application in Quantitative Analysis

O-Desmethyl Tramadol-d6 is a critical certified reference material (CRM) and internal standard for the quantification of O-desmethyl-cis-tramadol in biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][6] Its deuterated nature ensures that it co-elutes with the non-labeled analyte but is distinguishable by its higher mass, making it an ideal internal standard for isotope dilution methods.

Experimental Protocols

Below is a generalized experimental protocol for the quantification of O-Desmethyl Tramadol in human plasma using **O-Desmethyl Tramadol-d6** as an internal standard, based on common LC-MS/MS methodologies.

Sample Preparation (Protein Precipitation)

- To 200 µL of human plasma in a microcentrifuge tube, add a working solution of **O-Desmethyl Tramadol-d6** as the internal standard.
- Add 400 µL of acetonitrile to precipitate plasma proteins.

- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

- Column: A reverse-phase C18 column (e.g., Aquasil C18, 100mm x 2.1mm, 5µm) is commonly used.[7]
- Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.2% trifluoroacetic acid in water) is often employed.[8]
- Flow Rate: A typical flow rate is between 0.5 and 1 mL/min.[8]
- Column Temperature: Maintained at a constant temperature, for instance, 45°C.[8]

Mass Spectrometry Conditions

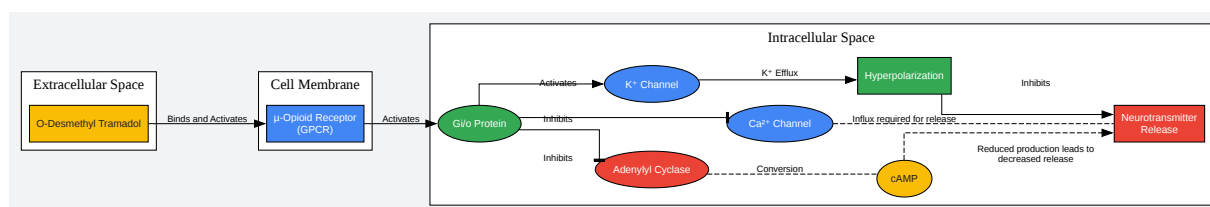
- Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- Monitored Transitions:
 - For O-Desmethyl Tramadol: Specific precursor to product ion transitions are monitored (e.g., m/z 250 -> fragment ions).[8]
 - For **O-Desmethyl Tramadol-d6**: The precursor ion will be shifted by +6 Da (e.g., m/z 256 -> fragment ions).

Quantification

- A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- The concentration of O-Desmethyl Tramadol in unknown samples is then determined from this calibration curve.

Signaling Pathway of O-Desmethyl Tramadol

O-Desmethyl Tramadol is the primary active metabolite of Tramadol and exerts its analgesic effects mainly through its action as an agonist at the μ -opioid receptor (MOR).^[9] Upon binding to the MOR, which is a G-protein coupled receptor (GPCR), it initiates a signaling cascade that leads to the inhibition of neuronal activity and a reduction in pain transmission. Recent studies suggest that desmetramadol (O-Desmethyl Tramadol) is a G-protein biased agonist at the human μ -opioid receptor, which may contribute to its respiratory-sparing effects compared to other opioids.^[10]

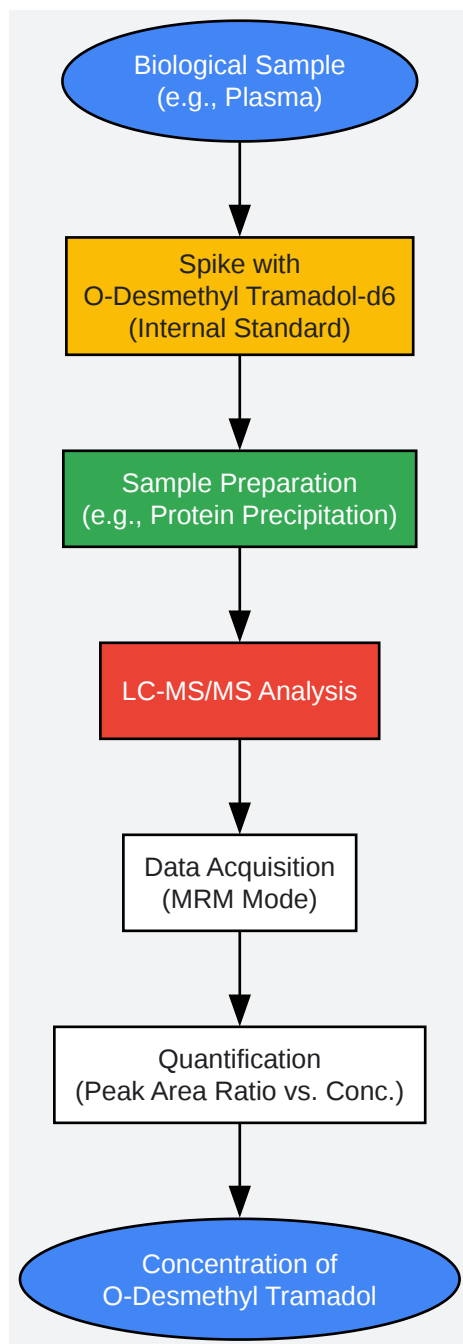


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Caption: μ -Opioid Receptor Signaling Pathway of O-Desmethyl Tramadol.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of O-Desmethyl Tramadol in a biological sample using **O-Desmethyl Tramadol-d6**.



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Caption: Workflow for O-Desmethyl Tramadol Quantification.

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